3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including a methylsulfonyl group, a pyridine ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Final Assembly: The final step involves the coupling of the oxadiazole and pyridine intermediates with the propan-1-amine backbone, typically under conditions that promote amide or amine bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or methylsulfonyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.
Industry
In industrial applications, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-triazol-5-yl)propan-1-amine: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-thiadiazol-5-yl)propan-1-amine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the oxadiazole ring.
Uniqueness
The uniqueness of 3-(Methylsulfonyl)-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine lies in its specific combination of functional groups and the positions of these groups on the molecule. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-methylsulfonyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-19(16,17)7-4-9(12)11-14-10(15-18-11)8-2-5-13-6-3-8/h2-3,5-6,9H,4,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIBCGBILFOQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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